Cas no 2034328-04-4 (1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione)
![1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione structure](https://ja.kuujia.com/scimg/cas/2034328-04-4x500.png)
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
-
- インチ: 1S/C17H20F3N3O5S/c18-17(19,20)12-4-6-21-14(10-12)28-13-5-7-22(11-13)29(26,27)9-8-23-15(24)2-1-3-16(23)25/h4,6,10,13H,1-3,5,7-9,11H2
- InChIKey: AEQCPGSPYJAQQV-UHFFFAOYSA-N
- ほほえんだ: N1(CCS(N2CCC(OC3=NC=CC(C(F)(F)F)=C3)C2)(=O)=O)C(=O)CCCC1=O
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-3367-3mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-2mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-5μmol |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-10μmol |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-2μmol |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-5mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-1mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-4mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6476-3367-10mg |
1-{2-[(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione |
2034328-04-4 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dioneに関する追加情報
Recent Advances in the Study of 1-[2-[3-[4-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione (CAS: 2034328-04-4)
The compound 1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione (CAS: 2034328-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure featuring a trifluoromethylpyridine moiety and a piperidine-2,6-dione core, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules designed to degrade target proteins by recruiting E3 ubiquitin ligases. Preliminary data suggest that 1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione exhibits high affinity for specific E3 ligases, making it a potential candidate for targeted protein degradation therapies. In vitro studies have demonstrated its ability to induce the degradation of oncogenic proteins, such as BRD4 and ERα, in cancer cell lines, with IC50 values in the nanomolar range.
Another notable aspect of this compound is its pharmacokinetic profile. Recent pharmacokinetic studies in rodent models have revealed favorable absorption and distribution properties, with a half-life that supports once-daily dosing. The compound's metabolic stability has been attributed to the presence of the trifluoromethyl group, which reduces susceptibility to oxidative metabolism. However, challenges remain in optimizing its bioavailability and minimizing off-target effects, which are currently under investigation through structural modifications and formulation strategies.
In addition to its potential as a PROTAC, 1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione has also been explored for its anti-inflammatory properties. Recent findings indicate that it can modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. In murine models of rheumatoid arthritis, the compound significantly reduced joint inflammation and cartilage degradation, suggesting its potential as a novel therapeutic agent for autoimmune diseases.
Despite these promising results, several challenges must be addressed before this compound can progress to clinical trials. These include optimizing its selectivity, reducing potential toxicity, and scaling up synthesis for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the development of this molecule.
In conclusion, 1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione represents a versatile and promising candidate in the field of chemical biology and drug discovery. Its dual functionality as a PROTAC and anti-inflammatory agent underscores its potential for treating a range of diseases, from cancer to autoimmune disorders. Continued research and development efforts will be crucial in unlocking its full therapeutic potential.
2034328-04-4 (1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione) 関連製品
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)
- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)




